N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide is a complex organic compound that features a unique combination of sulfur and nitrogen heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide typically involves multiple steps:
Formation of the thiazolidinone ring: This can be achieved by reacting a thiophene derivative with an appropriate amine and carbonyl compound under acidic or basic conditions.
Introduction of the acetamide group: This step involves the acylation of the thiazolidinone intermediate with an acyl chloride or anhydride.
Oxidation of the tetrahydrothiophene ring: The final step involves the oxidation of the tetrahydrothiophene ring to introduce the sulfone group, which can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene and thiazolidinone rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets may lead to the development of new drugs for treating various diseases.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its combination of sulfur and nitrogen heterocycles may impart desirable characteristics such as conductivity or stability.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide likely involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure allows it to form various interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, which can modulate the activity of its targets.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds containing the thiazolidinone ring, which are known for their biological activity.
Thiophene derivatives: Compounds containing the thiophene ring, which are used in various applications, including pharmaceuticals and materials science.
Sulfones: Compounds containing the sulfone group, which are known for their stability and reactivity.
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide is unique due to its combination of these structural features. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H14N2O5S3 |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C14H14N2O5S3/c17-12(15-9-3-5-24(20,21)8-9)7-16-13(18)11(23-14(16)19)6-10-2-1-4-22-10/h1-2,4,6,9H,3,5,7-8H2,(H,15,17)/b11-6- |
InChI Key |
BFMZNRUHJNYUEG-WDZFZDKYSA-N |
Isomeric SMILES |
C1CS(=O)(=O)CC1NC(=O)CN2C(=O)/C(=C/C3=CC=CS3)/SC2=O |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)CN2C(=O)C(=CC3=CC=CS3)SC2=O |
Origin of Product |
United States |
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